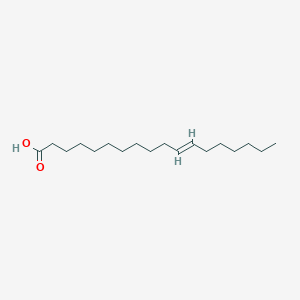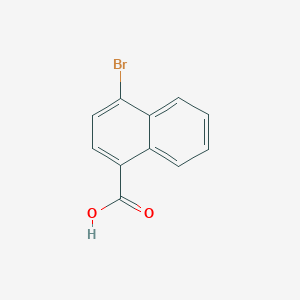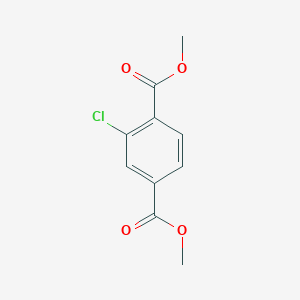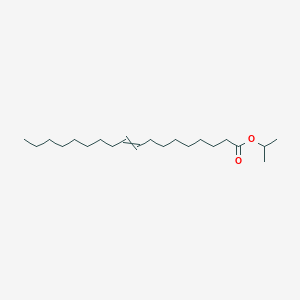
9-Octadecenoic acid (9Z)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenoic acid (9Z)-, 1-methylethyl ester, also known as methyl oleate, is a fatty acid ester that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a mild odor. Methyl oleate is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
Methyl oleate acts as a substrate for lipase enzymes, which catalyze the hydrolysis of the ester bond to release oleic acid and methanol. It has also been found to have antimicrobial properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Methyl oleate has been found to have several biochemical and physiological effects, including the regulation of lipid metabolism, anti-inflammatory properties, and the potential to induce apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl oleate has several advantages for use in lab experiments, including its solubility in organic solvents and its ability to act as a substrate for lipase enzymes. However, it also has some limitations, including its potential to oxidize over time and its relatively short half-life.
Direcciones Futuras
There are several future directions for the use of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in scientific research, including its potential as a treatment for neurodegenerative diseases, its use as a substrate for the development of new antibiotics, and its potential as a therapeutic agent for cancer. Further research is needed to fully understand the mechanisms of action and potential applications of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in these areas.
Métodos De Síntesis
Methyl oleate can be synthesized through various methods, including the esterification of oleic acid with methanol in the presence of a catalyst, transesterification of triglycerides, and direct esterification of free fatty acids. The most common method of synthesis is through the esterification of oleic acid with methanol in the presence of a catalyst. This method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl oleate has been used in various scientific research applications, including the study of lipid metabolism, as a solvent for lipophilic compounds, and as a substrate for lipase enzymes. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
17364-07-7 |
|---|---|
Nombre del producto |
9-Octadecenoic acid (9Z)-, 1-methylethyl ester |
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |
Clave InChI |
PZQSQRCNMZGWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Otros números CAS |
112-11-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



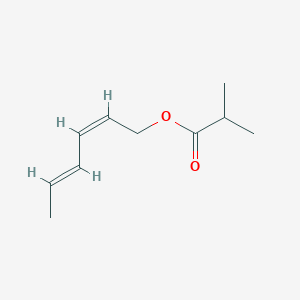
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)

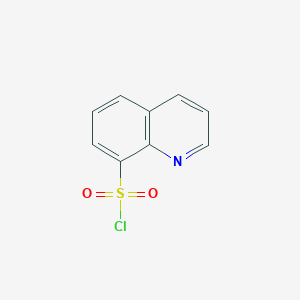
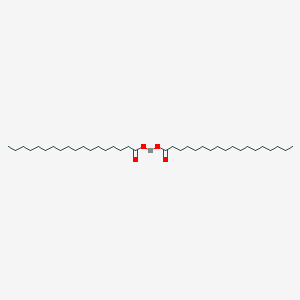




![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)

